(1-Phenyl-1H-imidazol-5-yl)methanamine
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Overview
Description
(1-Phenyl-1H-imidazol-5-yl)methanamine is a heterocyclic compound featuring an imidazole ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring, followed by subsequent functionalization to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
(1-Phenyl-1H-imidazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl group can engage in π-π interactions, enhancing binding affinity to target proteins .
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methanamine
- (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride
Comparison: (1-Phenyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-phenylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9/h1-5,7-8H,6,11H2 |
InChI Key |
PRFFPDSBSUAKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2CN |
Origin of Product |
United States |
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